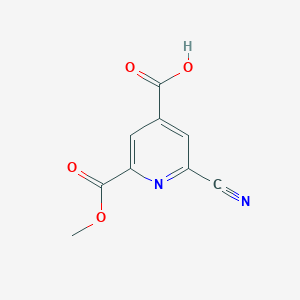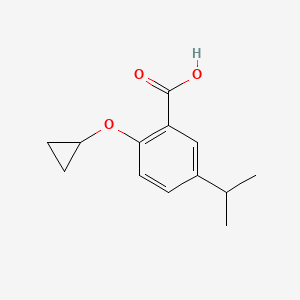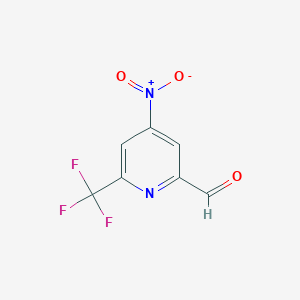
4-Nitro-6-(trifluoromethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-6-(trifluoromethyl)picolinaldehyde is a chemical compound that belongs to the class of picolinaldehydes It is characterized by the presence of a nitro group at the fourth position and a trifluoromethyl group at the sixth position on the pyridine ring, with an aldehyde functional group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 6-(trifluoromethyl)picolinaldehyde, which can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 4-Nitro-6-(trifluoromethyl)picolinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: 4-Nitro-6-(trifluoromethyl)picolinic acid.
Reduction: 4-Amino-6-(trifluoromethyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-6-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-Nitro-6-(trifluoromethyl)picolinaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .
Comparaison Avec Des Composés Similaires
Picolinaldehyde (Pyridine-2-carboxaldehyde): Lacks the nitro and trifluoromethyl groups, making it less reactive and less lipophilic.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure but with the aldehyde group at the third position, leading to different reactivity and applications.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Aldehyde group at the fourth position, used in different synthetic applications.
Uniqueness: 4-Nitro-6-(trifluoromethyl)picolinaldehyde is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
1289191-29-2 |
|---|---|
Formule moléculaire |
C7H3F3N2O3 |
Poids moléculaire |
220.11 g/mol |
Nom IUPAC |
4-nitro-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F3N2O3/c8-7(9,10)6-2-5(12(14)15)1-4(3-13)11-6/h1-3H |
Clé InChI |
MYEUOJCKHALQDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


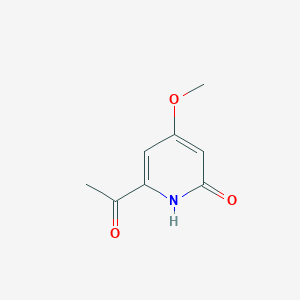
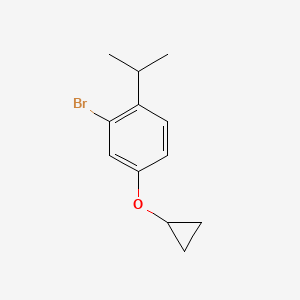

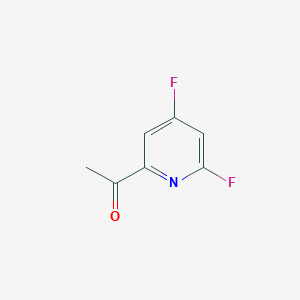
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
